molecular formula C12H10BrNO2 B8562419 Ethyl 8-bromoquinoline-6-carboxylate

Ethyl 8-bromoquinoline-6-carboxylate

Cat. No.: B8562419
M. Wt: 280.12 g/mol
InChI Key: IKMCBLBCZOWURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-bromoquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 8-bromo-quinoline-6-carboxylic acid is then esterified using ethanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 8-bromoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-bromoquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The bromine atom and the quinoline ring play crucial roles in its activity by facilitating binding to target molecules and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromoquinoline-6-carboxylate is unique due to the presence of the bromine atom at the 8-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in scientific research and industry .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 8-bromoquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3

InChI Key

IKMCBLBCZOWURJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Br

Origin of Product

United States

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